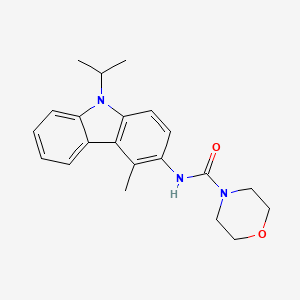
α-amino-3-hidroxi-5-metil-4-isoxazolpropionato
Descripción general
Descripción
- (RS)-AMPA, también conocido como (±)-AMPA, es un análogo del glutamato y un potente agonista del neurotransmisor excitatorio ácido L-glutámico.
- No interfiere con los sitios de unión para el ácido caínico o los receptores NMDA .
Aplicaciones Científicas De Investigación
- Química: Se utiliza como compuesto modelo para estudiar los receptores de glutamato y sus ligandos.
- Biología: Se ha investigado en neurobiología y estudios de transmisión sináptica.
- Medicina: Posibles aplicaciones en enfermedades neurodegenerativas y desarrollo de fármacos.
- Industria: Uso industrial limitado debido a su naturaleza orientada a la investigación.
Mecanismo De Acción
- (RS)-AMPA activa los receptores de glutamato/quisqualato, lo que lleva a la despolarización neuronal.
- No afecta a los receptores NMDA, lo que lo distingue de otros análogos del glutamato.
Análisis Bioquímico
Biochemical Properties
AMPA receptors are integral to synaptic plasticity, motor coordination, learning, and memory . They are glutamate-activated ion channels that interact with a broad range of peripheral auxiliary proteins. These interactions shape the subcellular localization and signaling properties of the resulting complexes .
Cellular Effects
AMPA has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, AMPA receptors mediate over 90% of the rapid excitatory synaptic transmission in glutamatergic neurons .
Molecular Mechanism
AMPA exerts its effects at the molecular level through several mechanisms. It binds to the AMPA receptor, forming a Pac-man-like connection, where AMPA receptors engulf glutamate . Up to four glutamate molecules can bind to a single AMPA receptor . This connection enables a flood of ions to enter the neuron and activate it .
Temporal Effects in Laboratory Settings
The effects of AMPA change over time in laboratory settings. AMPA receptors are modified by changes in long-term or short-term neuronal activity and rapidly insert or disengage from the postsynaptic membrane . This dynamic feature matches the singular fast timescales of memory retrieval .
Dosage Effects in Animal Models
The effects of AMPA vary with different dosages in animal models. For instance, the therapeutic effects of CX516, an AMPA receptor ligand, have been shown in animal models of intellectual disability at a dose of 5 mg/kg for 5 days .
Metabolic Pathways
AMPA is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . AMPA receptors are composed of four types of subunits, which combine to form tetramers .
Transport and Distribution
AMPA is transported and distributed within cells and tissues in a specific manner. AMPA receptors are exocytosed at multiple locations in neurons such as the soma, dendrites, and directly into the spine . The architecture and composition of the AMPA receptor are dynamic, manifested as the spatial and temporal specificity of subunits distribution .
Subcellular Localization
AMPA has a specific subcellular localization. AMPA receptors are concentrated at the postsynaptic membrane of excitatory synapses where they are highly dynamic, moving in and out of synapses in both a constitutive and an activity-dependent manner . This unique physiological property makes AMPA receptors a key regulatory element of synaptic plasticity .
Métodos De Preparación
- Rutas de síntesis: (RS)-AMPA se puede sintetizar a través de varias rutas, incluida la síntesis química y la derivatización del ácido glutámico.
- Condiciones de reacción: Las condiciones de síntesis específicas pueden variar, pero los pasos comunes incluyen grupos protectores, reacciones de acoplamiento y desprotección.
- Producción industrial: Si bien no se utiliza ampliamente en la industria, los laboratorios de investigación suelen preparar (RS)-AMPA en pequeñas cantidades.
Análisis De Reacciones Químicas
- (RS)-AMPA experimenta reacciones típicas de ácidos carboxílicos y aminoácidos.
- Reactivos comunes: Estos incluyen cloruros de ácido, aminas y reactivos de grupos protectores.
- Productos principales: Los derivados de (RS)-AMPA, como las amidas o los ésteres, se forman durante la derivatización.
Comparación Con Compuestos Similares
- Características únicas: La selectividad de (RS)-AMPA para los receptores de ácido L-glutámico lo diferencia.
- Compuestos similares: Otros análogos del glutamato incluyen el ácido caínico, el NMDA y el ácido quisquálico.
Propiedades
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868301 | |
| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77521-29-0 | |
| Record name | α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77521-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMPA, D,L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)








![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B1680073.png)




